molecular formula C8H16ClNO2 B2887416 2-(Cyclohexylamino)acetic acid hydrochloride CAS No. 56676-70-1

2-(Cyclohexylamino)acetic acid hydrochloride

Cat. No. B2887416
CAS RN: 56676-70-1
M. Wt: 193.67
InChI Key: QVQWXSBOYDWWPU-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is used for industrial purposes .


Molecular Structure Analysis

The molecular structure of 2-(Cyclohexylamino)acetic acid hydrochloride is represented by the InChI code 1S/C8H15NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h7,9H,1-6H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

2-(Cyclohexylamino)acetic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 193.67 .

Scientific Research Applications

Synthesis and Characterization

  • A novel cyclohexylacetic acid derivative, 2-{4-hydroxy-7-oxabicyclo[2.2.1]heptanyl}-acetic acid, was isolated from Emilia sonchifolia, showcasing the potential for discovering new compounds from natural sources. This compound, along with a known analogue, was characterized using various spectroscopic techniques, indicating the diversity and complexity of cyclohexylacetic acid derivatives in nature (Shen et al., 2013).

Biological Activities

  • The amino acid derivative [1-(aminomethyl)cyclohexyl]acetic acid was synthesized and its Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC) was characterized. The ligand and its metal complexes were studied for their antioxidant properties and selective xanthine oxidase inhibitory activities, highlighting the potential for therapeutic applications (Ikram et al., 2015).

Environmental and Chemical Studies

  • The ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate were investigated in the presence of beta-cyclodextrin, revealing the influence of molecular interactions on reaction kinetics and providing insights into the mechanisms of chemical reactions involving cyclohexylacetic acid derivatives (Iglesias, 2000).
  • A novel synthesis method for phenanthrenes involved reactions of cyclohexene-1-acetic acid with aromatic substrates, demonstrating the versatility of cyclohexylacetic acid derivatives in synthetic organic chemistry (Ramana & Potnis, 1996).

Analytical and Synthetic Applications

  • Two monoclinic forms of diclofenac acid, which is structurally related to cyclohexylacetic acid derivatives, were characterized, showing the polymorphism in such compounds and its potential implications for pharmaceutical development (Castellari & Ottani, 1997).
  • The scalable preparation of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid was reported, highlighting the importance of chiral cyclohexylacetic acid derivatives in synthetic chemistry and their potential applications in producing enantiomerically pure substances (Vamos & Kobayashi, 2008).

Safety and Hazards

The safety data sheet for 2-(Cyclohexylamino)acetic acid hydrochloride suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of contact, it is advised to wash off with soap and plenty of water .

Mechanism of Action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how 2-(Cyclohexylamino)acetic acid hydrochloride interacts with its targets and exerts its effects . .

properties

IUPAC Name

2-(cyclohexylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h7,9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQWXSBOYDWWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)acetic acid hydrochloride

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